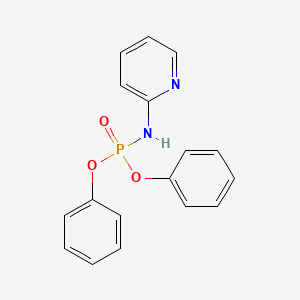
N-(DIPHENOXYPHOSPHORYL)PYRIDIN-2-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(DIPHENOXYPHOSPHORYL)PYRIDIN-2-AMINE is an organophosphorus compound characterized by the presence of a phosphoramidate group. This compound is known for its unique chemical structure, which includes a pyridine ring bonded to a phosphoramidate group, flanked by two phenyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(DIPHENOXYPHOSPHORYL)PYRIDIN-2-AMINE can be synthesized through several methods. One common approach involves the reaction of diphenyl phosphoryl chloride with pyridin-2-amine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of diphenyl pyridin-2-ylphosphoramidate often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(DIPHENOXYPHOSPHORYL)PYRIDIN-2-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoramidate group to phosphine.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride are employed.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products: The major products formed from these reactions include phosphine oxides, phosphines, and various substituted phosphoramidates .
Scientific Research Applications
N-(DIPHENOXYPHOSPHORYL)PYRIDIN-2-AMINE has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential as a biochemical probe.
Medicine: Research explores its use in drug development, particularly for its potential anti-cancer properties.
Industry: It is utilized in the synthesis of advanced materials and as a flame retardant
Mechanism of Action
The mechanism of action of diphenyl pyridin-2-ylphosphoramidate involves its interaction with molecular targets through its phosphoramidate group. This group can form stable complexes with metal ions, making it effective in catalysis. Additionally, the compound can interact with biological molecules, potentially inhibiting specific enzymes or signaling pathways .
Comparison with Similar Compounds
- Diphenyl-2-pyridylphosphine
- Diphenyl phosphoryl chloride
- Pyridin-2-amine
Comparison: N-(DIPHENOXYPHOSPHORYL)PYRIDIN-2-AMINE is unique due to its combination of a pyridine ring and a phosphoramidate group, which imparts distinct reactivity and stability compared to similar compounds. For instance, diphenyl-2-pyridylphosphine lacks the phosphoramidate group, affecting its coordination chemistry and reactivity .
Properties
IUPAC Name |
N-diphenoxyphosphorylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N2O3P/c20-23(19-17-13-7-8-14-18-17,21-15-9-3-1-4-10-15)22-16-11-5-2-6-12-16/h1-14H,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKURGNQSBPFNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(NC2=CC=CC=N2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N2O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
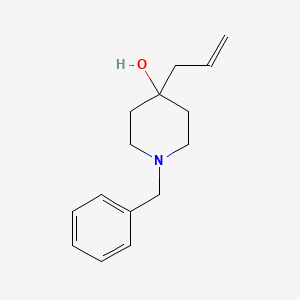
![Ethyl 2-oxo-1,1',2,2',5',6',7',7a'-octahydrospiro[indole-3,3'-pyrrolizine]-1'-carboxylate](/img/structure/B7784561.png)

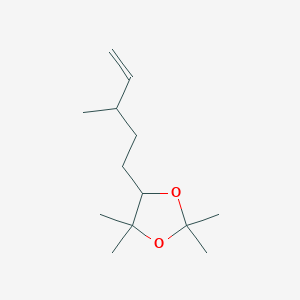
![1-[(2-{[AMINO(IMINO)METHYL]SULFANYL}ETHYL)SULFANYL]OCTANE](/img/structure/B7784571.png)

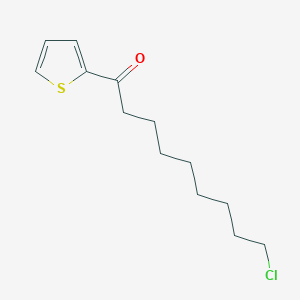
![1-[(2-{[AMINO(IMINO)METHYL]SULFANYL}ETHYL)SULFANYL]BUTANE](/img/structure/B7784595.png)
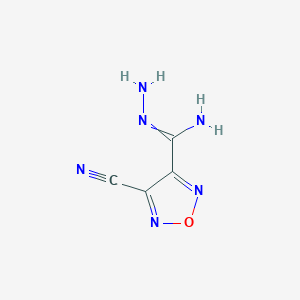
![2-(4-aminobenzyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B7784617.png)
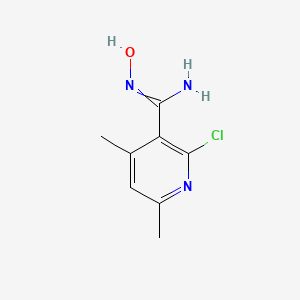
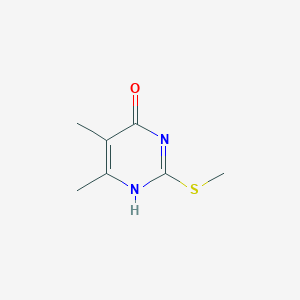
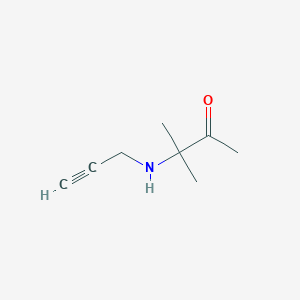
![1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B7784631.png)
